5-(3-bromophenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(3-Bromophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The phenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.
Cyclization reactions: The triazine ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Cyclization reactions: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Major Products Formed
Nucleophilic substitution: Formation of substituted triazine derivatives.
Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated triazine derivatives.
Cyclization reactions: Formation of fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: Investigated for its anticancer activity and potential as a therapeutic agent.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-1,2,4-triazin-3-amine in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Similar structure with a triazole ring instead of a triazine ring.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole ring and a β-ketoenol functionality.
Uniqueness
5-(3-Bromophenyl)-1,2,4-triazin-3-amine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
886497-10-5 |
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Molecular Formula |
C9H7BrN4 |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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